(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-8-methoxy-2H-chromene-3-carboxamide

Description

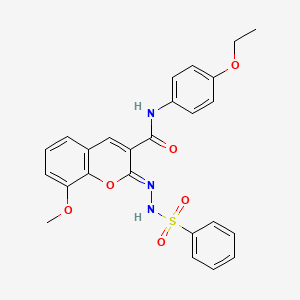

This compound is a chromene derivative featuring a 2H-chromene core substituted with:

- A benzenesulfonamidoimino group at position 2 (Z-configuration).

- An 8-methoxy group on the chromene ring.

- A 4-ethoxyphenyl carboxamide moiety at position 2.

The benzenesulfonamidoimino group introduces sulfonamide functionality, which is often associated with enhanced binding affinity in pharmacological contexts.

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethoxyphenyl)-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O6S/c1-3-33-19-14-12-18(13-15-19)26-24(29)21-16-17-8-7-11-22(32-2)23(17)34-25(21)27-28-35(30,31)20-9-5-4-6-10-20/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWQUOATKSDPKO-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-8-methoxy-2H-chromene-3-carboxamide is a novel derivative within the chromene family, which has gained attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a chromene core, a sulfonamide group, and an ethoxyphenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.

Research Findings:

- Cell Lines Tested: The compound was tested against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.

- IC50 Values:

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to the active sites of these proteins, disrupting their function .

Antibacterial Activity

In addition to its anticancer properties, the compound has also demonstrated antibacterial activity against various bacterial strains.

Research Findings:

- Bacteria Tested: The compound was evaluated against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC):

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been explored, particularly focusing on carbonic anhydrase (CA) isoforms.

Research Findings:

- Inhibition Profile: The compound exhibited selective inhibition of hCA IX with a Ki value of 107.9 nM.

- Therapeutic Relevance: Inhibition of CA IX is particularly relevant for cancer therapy as it is overexpressed in various tumors, making it a target for anticancer drug development .

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) | Enzyme Inhibition (Ki nM) |

|---|---|---|---|

| Target Compound | HepG2: 4.85 HeLa: 0.75 | S. aureus: 1 E. coli: 16 | hCA IX: 107.9 |

| Doxorubicin | HepG2: ~0.5 | Not applicable | Not applicable |

| Benzamide Derivative | HepG2: ~5 | S. aureus: ~5 | Not applicable |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of this chromene derivative on HeLa cells revealed that treatment resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. -

Case Study on Antibacterial Efficacy :

In vitro testing against multidrug-resistant strains of Staphylococcus aureus showed that this compound could inhibit bacterial growth effectively, suggesting potential for development into a therapeutic agent for resistant infections.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound’s structural analogs were identified through chromene/benzopyran derivatives with variations in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Chromene Derivatives

Functional Group Analysis

- Sulfonamide vs.

- Aromatic Substituents : The 4-ethoxyphenyl group in the target contrasts with 3,4-difluorophenyl () and chlorophenyl (). Ethoxy provides electron-donating effects, while halogens (F, Cl) are electron-withdrawing, altering electronic distribution and binding interactions.

- Carboxamide Variations : The target’s carboxamide at position 3 is similar to the thiazol-linked carboxamide in , but the latter’s heterocyclic thiazol may enhance metabolic stability compared to the ethoxyphenyl group.

Research Findings and Implications

Structural Similarity Metrics

Using graph-based comparison methods (), the target compound shares a chromene core with analogs in and , but diverges in substituent topology. Tanimoto coefficients () for binary fingerprint comparisons would likely highlight high similarity with (due to sulfonyl/methoxy groups) and moderate similarity with (shared carboxamide).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.